molecular formula C7H12O2 B14066006 5-(Methoxymethoxy)pent-2-yne CAS No. 101533-94-2

5-(Methoxymethoxy)pent-2-yne

Cat. No.: B14066006
CAS No.: 101533-94-2
M. Wt: 128.17 g/mol
InChI Key: RGJXNGZGCGSZQI-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)pent-2-yne is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a methoxymethoxy group attached to a pent-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)pent-2-yne typically involves the reaction of 3-pentyn-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with methoxymethyl chloride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)pent-2-yne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of 5-(methoxymethoxy)pent-2-ynal or 5-(methoxymethoxy)pentanoic acid.

    Reduction: Formation of 5-(methoxymethoxy)pent-2-ene or 5-(methoxymethoxy)pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethoxy)pent-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)pent-2-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the methoxymethoxy group can undergo hydrolysis to release methanol and form an aldehyde or ketone. These reactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3-Pentyn-1-ol: A precursor in the synthesis of 5-(Methoxymethoxy)pent-2-yne.

    2-Pentyne: A structurally similar alkyne with different functional groups.

    5-Methoxypent-2-yne: Lacks the methoxymethoxy group but shares the alkyne backbone.

Properties

CAS No.

101533-94-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-(methoxymethoxy)pent-2-yne

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-9-7-8-2/h5-7H2,1-2H3

InChI Key

RGJXNGZGCGSZQI-UHFFFAOYSA-N

Canonical SMILES

CC#CCCOCOC

Origin of Product

United States

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